
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- is a complex organic compound that features multiple functional groups, including bromine, chlorine, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the propanone backbone.
Chlorination: Addition of a chlorine atom to the phenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of bromine atoms to hydrogen atoms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a reagent in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)
- 1-Propanone, 2,3-dibromo-3-(3-fluorophenyl)-1-(2-hydroxyphenyl)
- 1-Propanone, 2,3-dibromo-3-(3-bromophenyl)-1-(2-hydroxyphenyl)
Uniqueness
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
649739-69-5 |
|---|---|
Formule moléculaire |
C15H11Br2ClO2 |
Poids moléculaire |
418.51 g/mol |
Nom IUPAC |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H11Br2ClO2/c16-13(9-4-3-5-10(18)8-9)14(17)15(20)11-6-1-2-7-12(11)19/h1-8,13-14,19H |
Clé InChI |
DZSLHUNXZBOOHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


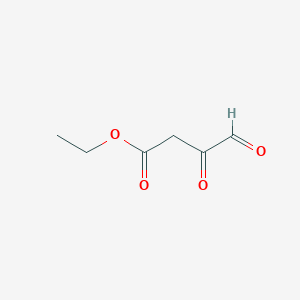
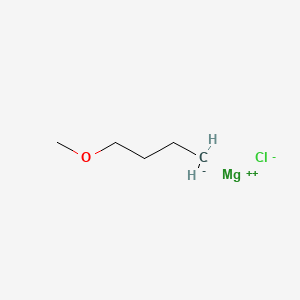
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
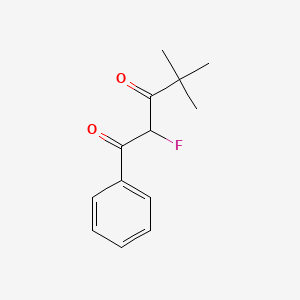
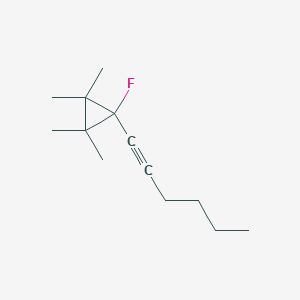

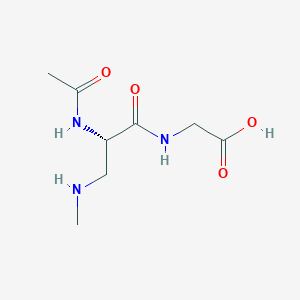
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
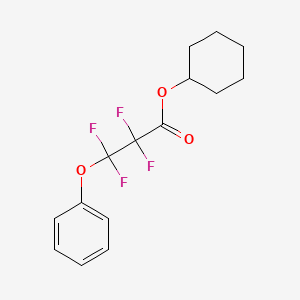
![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
